

Molecular structure of the human vasopressin V2 receptor.

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An In-depth Technical Guide to the Molecular Structure of the Human Vasopressin V2 Receptor

Introduction

The human vasopressin V2 receptor (V2R), a member of the Class A G protein-coupled receptor (GPCR) superfamily, is a critical mediator of water homeostasis in the human body.[1][2][3][4] Encoded by the AVPR2 gene on the X chromosome, this receptor is primarily expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[2][5][6] Its primary endogenous ligand is the nine-amino acid neurohypophysial hormone, arginine vasopressin (AVP).[1] Upon AVP binding, the V2R predominantly couples to the stimulatory G protein (Gs), activating the adenylyl cyclase signaling pathway.[5][7][8] This cascade ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, facilitating water reabsorption from urine.[5][9][10]

Dysfunction of the V2R is implicated in several clinical disorders. Loss-of-function mutations can lead to X-linked congenital nephrogenic diabetes insipidus (NDI), while gain-of-function mutations can cause the nephrogenic syndrome of inappropriate antidiuresis (NSIAD).[9][11] Consequently, the V2R is a significant therapeutic target for a range of conditions, including hyponatremia, polycystic kidney disease, and urinary disorders.[11][12] This guide provides a detailed overview of the V2R's molecular structure, drawing upon recent high-resolution structural data from cryo-electron microscopy (cryo-EM).

Overall Molecular Architecture

As a typical Class A GPCR, the V2R consists of a single polypeptide chain that traverses the plasma membrane seven times, forming a bundle of seven transmembrane (7TM) α -helices connected by three intracellular loops (ICLs) and three extracellular loops (ECLs).^{[3][7]} The N-terminus is located extracellularly, while the C-terminus is in the cytoplasm.^[7]

Recent cryo-EM studies of the AVP-V2R-Gs complex have provided unprecedented insight into its three-dimensional structure at resolutions of up to 2.6 Å.^[1] These structures reveal the canonical 7TM helical bundle, with the α -helical domain (AHD) of the Gs subunit being flexible and not fully resolved.^[11] In the active state, the cytoplasmic ends of transmembrane helices, particularly TM5 and TM6, undergo significant outward movements to create a cavity that accommodates the Gs protein.^{[1][11]}

The Ligand-Binding Pocket

The orthosteric binding pocket for the peptide agonist AVP is located deep within the 7TM bundle.^{[13][14]} AVP adopts a distinct "spoon-like" conformation, with its cyclic "head" (formed by a disulfide bridge between Cys1 and Cys6) inserting deep into the receptor core and its linear "tail" extending towards the extracellular surface.^[13]

The binding pocket is a deep cleft, with the bottom being predominantly hydrophobic and the entrance being more hydrophilic.^[14] Key interactions between AVP and V2R have been identified through high-resolution structures.^{[11][15]}

Key Residue Interactions in the AVP Binding Pocket:

- **Hydrophobic Cluster:** The aromatic residues Tyr2 and Phe3 of AVP form extensive π - π stacking and hydrophobic interactions with V2R residues M1203.33, M1233.36, F2876.51, and F2886.52 at the bottom of the pocket.^[11] These interactions, in turn, pack against W2846.48.^[11]
- **Other Interactions:** The AVP disulfide bond and Tyr2 also form hydrophobic contacts with M3117.39 and L3127.40 on TM7.^[11]
- **Extracellular Loops:** All three extracellular loops (ECL1, ECL2, and ECL3) and all transmembrane helices contribute to forming the AVP binding site.^{[13][15]}

Mutagenesis studies have confirmed that mutations to residues like W193, F2876.51, and F2886.52 can significantly compromise AVP binding.[11]

Receptor Activation and G Protein Coupling

Upon AVP binding, the V2R undergoes a series of conformational changes to transition from an inactive to an active state, capable of engaging and activating the Gs protein.

Key Structural Changes Upon Activation:

- **TM6 Movement:** A hallmark of Class A GPCR activation is a large outward movement of the cytoplasmic end of TM6.[15] In the V2R, this displacement is approximately 10-13 Å.[15]
- **Molecular Switches:** Conserved motifs within the GPCR structure act as "molecular switches." Upon activation, the ionic lock between D1363.49 and R1373.50 is broken.[15] Additionally, rearrangements occur in the P5.50-S3.40-Y6.44 "transmission switch" and the conserved NPxxY motif in TM7.[15]
- **Gs Protein Engagement:** The outward movement of the transmembrane helices opens a cytoplasmic cavity. The $\alpha 5$ helix of the Gas subunit inserts deep into this V2R core, which is a crucial step for receptor-Gs protein coupling.[5][11] Cryo-EM studies have revealed a unique receptor-Gs interface where the Gas subunit penetrates deeply into the active V2R.[5][15]

Single-particle cryo-EM analysis has revealed that the AVP-V2R-Gs complex is highly dynamic, existing in multiple conformational states that reflect different modes of interaction between AVP and the Gs protein.[5][9]

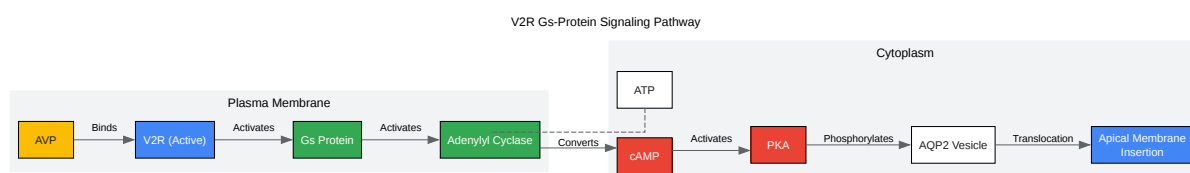
Signaling Pathways

The V2R primarily signals through the Gs protein pathway but can also engage β -arrestin-dependent pathways.

Gs-Adenylyl Cyclase Pathway

Binding of AVP to the V2R triggers the exchange of GDP for GTP on the Gas subunit of the heterotrimeric Gs protein.[5] The activated Gas-GTP complex dissociates and stimulates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[5][7]

Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key downstream targets, including the AQP2 water channel, leading to its translocation and subsequent water reabsorption.[5][10]

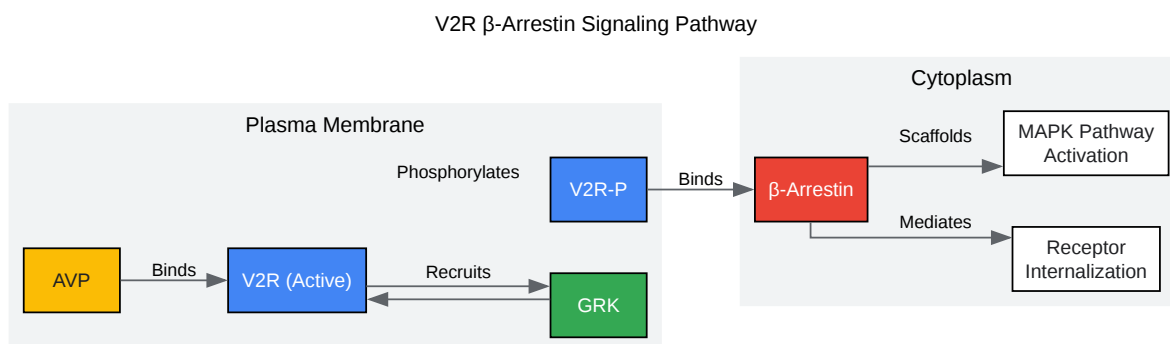


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V2R Gs-Protein Signaling Pathway

β-Arrestin Pathway

Upon agonist stimulation, the V2R can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[16] β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. It also initiates a distinct signaling cascade, including receptor internalization via clathrin-coated pits and the activation of mitogen-activated protein (MAP) kinase pathways, which are associated with cell growth and proliferation.[5][16] Cryo-EM structures of the V2R-β-arrestin1 complex reveal an atypical interface involving all receptor intracellular loops.[12][16]



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V2R β -Arrestin Signaling Pathway

Experimental Protocols: Structural Determination by Cryo-EM

The high-resolution structures of the V2R have been determined primarily through single-particle cryo-electron microscopy. This technique is ideal for determining the structures of large, dynamic macromolecular complexes. The general workflow is outlined below.

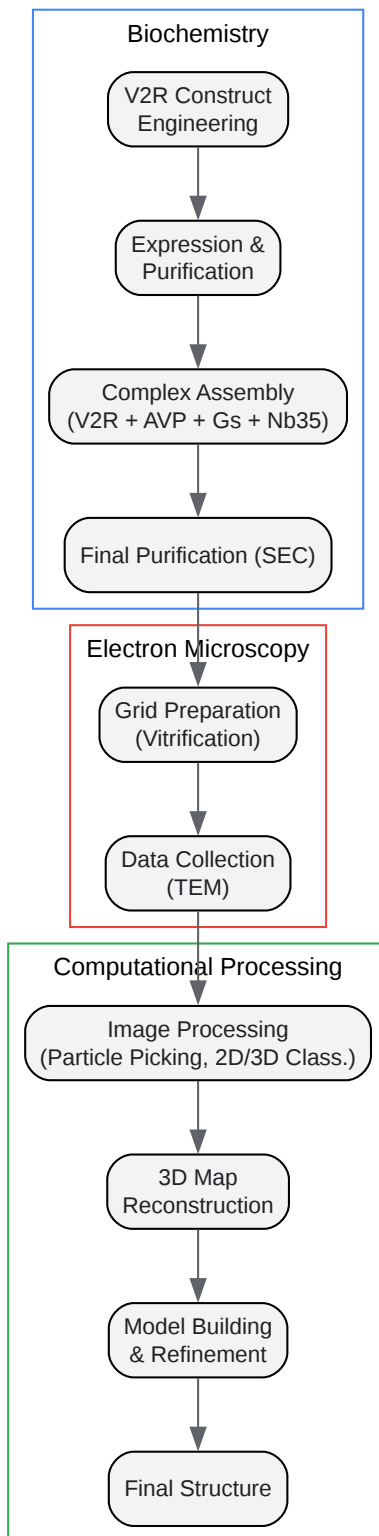
Methodology for AVP-V2R-Gs Complex Structure Determination

- Protein Construct Engineering:
 - The human V2R gene is modified to enhance expression and stability. This often includes adding a hemagglutinin signal peptide and a FLAG tag to the N-terminus and a purification tag (e.g., Twin-Strep-tag) to the C-terminus.[5]

- To further stabilize the complex for imaging, a nanobody (e.g., Nb35) that recognizes the Gαs-Gβγ interface is often used.[\[5\]](#)
- Protein Expression and Purification:
 - The V2R construct is expressed in an appropriate system, such as insect (Sf9) or mammalian cells.
 - The receptor is solubilized from the cell membranes using detergents (e.g., lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).
 - The V2R is purified using affinity chromatography (e.g., Strep-Tactin resin), followed by size-exclusion chromatography to ensure homogeneity.
- Ternary Complex Assembly:
 - The purified, ligand-free V2R is incubated with the agonist (AVP) to form the agonist-receptor complex.
 - The purified heterotrimeric Gs protein (Gαs, Gβ1, Gγ2) and the stabilizing nanobody (Nb35) are added in molar excess.
 - Apyrase is often included to hydrolyze any free GDP/GTP, promoting the formation of a stable, nucleotide-free complex.
 - The fully assembled AVP-V2R-Gs-Nb35 complex is then purified by size-exclusion chromatography.
- Cryo-EM Grid Preparation and Data Acquisition:
 - A small volume (2-3 μL) of the purified complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
 - The grid is blotted to create a thin film of the solution and then plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
 - Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Movies of the particles are recorded.

- Image Processing and 3D Reconstruction:
 - The raw movie frames are corrected for beam-induced motion.
 - Individual particle images are automatically picked from the micrographs.
 - The particles undergo several rounds of 2D and 3D classification to remove poor-quality particles and sort the remaining particles into structurally homogeneous classes. This step is crucial for dealing with the conformational flexibility of the complex.^[5]
 - A final 3D map is generated from the best particle class and post-processed to enhance resolution.
- Model Building and Refinement:
 - An initial model of the complex is built by docking existing homologous structures into the cryo-EM density map.
 - The model is manually adjusted and refined using software like Coot and Phenix to best fit the map and maintain proper protein geometry.^[5] Computational and Nuclear Magnetic Resonance (NMR) spectroscopy data may be integrated to aid in model building.^{[5][9]}

Cryo-EM Experimental Workflow for V2R Structure

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Cryo-EM Experimental Workflow for V2R Structure

Quantitative Data Summary

The following tables summarize key quantitative data derived from structural and functional studies of the human V2 receptor.

Table 1: Ligand Binding Affinities

Ligand	Receptor Construct	Assay Type	Affinity Constant	Reference
Arginine Vasopressin (AVP)	Cryo-EM V2R Construct	Inhibition	$K_i = 1.12 \pm 0.5$ nM	[5]

| Fluorescent Antagonist | Cryo-EM V2R Construct | Dissociation | $K_d = 2.27 \pm 0.24$ nM |[5] |

Table 2: Functional Activity

Ligand	Receptor Construct	Assay Type	Potency	Reference
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| Arginine Vasopressin (AVP) | Cryo-EM V2R Construct | cAMP Accumulation | $K_{act} = 2.05 \pm 0.11$ nM |[5] |

Table 3: Structural Determination Parameters

Complex	Method	Global Nominal Resolution	PDB ID (Example)	Reference
AVP-V2R-Gs	Cryo-EM	2.6 Å	7D7M	[1]
AVP-V2R-Gs	Cryo-EM	2.8 Å	7DW9	[11]
AVP-V2R-Gs (L-state)	Cryo-EM	3.1 Å	7AB6	[5]
AVP-V2R-Gs (T-state)	Cryo-EM	3.4 Å	7AB7	[5]
Tolvaptan-V2R	Cryo-EM	Not Specified	8Q6O	[17]

| Mambaquaretin-V2R | Cryo-EM | Not Specified | 8Q6P |[17] |

Conclusion and Future Directions

The recent breakthroughs in determining the high-resolution structure of the human vasopressin V2 receptor in its active, agonist-bound state and inactive, antagonist-bound state represent a landmark achievement in GPCR structural biology.[9][17] These structures provide a detailed atomic framework for understanding the molecular basis of ligand recognition, receptor activation, and G protein coupling. For researchers and drug development professionals, this structural information is invaluable. It helps explain the molecular consequences of disease-causing mutations and provides a rational basis for the design of novel, more selective, and potent therapeutic agents targeting the V2R for the treatment of water balance disorders.[9][11][17] Future studies will likely focus on elucidating the structures of V2R coupled to different signaling partners and with a wider array of synthetic ligands to further refine our understanding and expand the therapeutic possibilities.

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